N-Diazirinyl-lyso-G(M1) N-Diazirinyl-lyso-G(M1)
Brand Name: Vulcanchem
CAS No.: 131966-72-8
VCID: VC0143125
InChI: InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96)
SMILES: CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Molecular Formula: C67H108F3N5O31
Molecular Weight: 1536.6 g/mol

N-Diazirinyl-lyso-G(M1)

CAS No.: 131966-72-8

Main Products

VCID: VC0143125

Molecular Formula: C67H108F3N5O31

Molecular Weight: 1536.6 g/mol

N-Diazirinyl-lyso-G(M1) - 131966-72-8

CAS No. 131966-72-8
Product Name N-Diazirinyl-lyso-G(M1)
Molecular Formula C67H108F3N5O31
Molecular Weight 1536.6 g/mol
IUPAC Name 5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Standard InChI InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96)
Standard InChIKey RVTCMRFJLNUITD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Synonyms 5-(4-(3-(trifluromethyl)diazirinyl)phenyl)pentanoyl-lyso-G(M1) ganglioside
N-diazirinyl-lyso-G(M1)
PubChem Compound 3083176
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator